Cas no 2152645-00-4 (2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 4,4-Difluorocyclohexylboronic Acid Pinacol Ester
- 2-(4,4-Difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- CLD64500
- SY027412
- 4,4-Difluorocyclohexane-1-boronic acid pinacol ester
- EN300-7420188
- Z2182008166
- CS-0176778
- MFCD24843088
- AKOS032455762
- PSISDAHBTZUUKR-UHFFFAOYSA-N
- 2152645-00-4
- AC7753
- CS-11654
- 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
- MDL: MFCD24843088
- インチ: 1S/C12H21BF2O2/c1-10(2)11(3,4)17-13(16-10)9-5-7-12(14,15)8-6-9/h9H,5-8H2,1-4H3
- InChIKey: PSISDAHBTZUUKR-UHFFFAOYSA-N
- SMILES: FC1(CCC(B2OC(C)(C)C(C)(C)O2)CC1)F
計算された属性
- 精确分子量: 246.1602664 g/mol
- 同位素质量: 246.1602664 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 分子量: 246.10
- トポロジー分子極性表面積: 18.5
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN6804446-0.25g |
4,4-DifluorocyclohexylboronicAcidPinacolEster |
2152645-00-4 | ≥95% | 0.25g |
RMB 4831.20 | 2025-02-20 | |
Enamine | EN300-7420188-5.0g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 5.0g |
$1200.0 | 2025-03-11 | |
Enamine | EN300-7420188-0.05g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 0.05g |
$84.0 | 2025-03-11 | |
eNovation Chemicals LLC | D701513-500MG |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 97% | 500mg |
$390 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6160-100MG |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 97% | 100MG |
¥ 1,108.00 | 2023-03-30 | |
Enamine | EN300-7420188-1.0g |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
2152645-00-4 | 95.0% | 1.0g |
$360.0 | 2025-03-11 | |
Chemenu | CM385442-500mg |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95%+ | 500mg |
$535 | 2023-02-02 | |
Chemenu | CM385442-10g |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95%+ | 10g |
$4014 | 2023-02-02 | |
eNovation Chemicals LLC | D781831-1g |
4,4-Difluorocyclohexylboronic Acid Pinacol Ester |
2152645-00-4 | 95% | 1g |
$755 | 2024-07-20 | |
A2B Chem LLC | AI96176-5g |
4,4-Difluorocyclohexylboronic acid pinacol ester |
2152645-00-4 | 98% | 5g |
$1234.00 | 2024-04-20 |
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneに関する追加情報
Compound CAS No. 2152645-00-4: 2-(4,4-Difluorocyclohexyl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
The compound 2-(4,4-difluorocyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2152645-00-4) is a highly specialized boron-containing organic compound with significant potential in various chemical and material applications. This compound is characterized by its unique structure, which combines a difluorocyclohexyl group with a dioxaborolane framework. The presence of fluorine atoms and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Recent studies have highlighted the importance of dioxaborolane derivatives in organoboron chemistry. These compounds are known for their stability and reactivity under specific conditions. The fluorinated cyclohexyl group in this compound introduces additional electronic effects and steric hindrance, making it a promising candidate for applications in catalysis and material synthesis. For instance, researchers have explored the use of similar compounds in the development of new catalysts for olefin polymerization and cross-coupling reactions.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the difluorocyclohexyl precursor. This precursor is then subjected to boron insertion reactions to form the dioxaborolane framework. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
In terms of applications, this compound has shown potential in the field of materials science. Its unique combination of fluorine atoms and methyl groups makes it an ideal candidate for use in the synthesis of advanced polymers and composites. For example, recent research has demonstrated that derivatives of this compound can be used as building blocks for high-performance thermoplastics with excellent thermal stability and mechanical properties.
The study of such compounds also contributes to our understanding of boron chemistry and its role in organic synthesis. Boron-containing compounds are increasingly being recognized for their ability to act as Lewis acids or nucleophiles in various reactions. The dioxaborolane framework in this compound provides a versatile platform for exploring new reaction mechanisms and catalytic processes.
In conclusion, the compound CAS No. 2152645-00-4 represents a significant advancement in organoboron chemistry. Its unique structure and properties make it a valuable tool for researchers in fields ranging from catalysis to materials science. As ongoing research continues to uncover new applications for this compound, it is expected to play an increasingly important role in both academic and industrial settings.
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